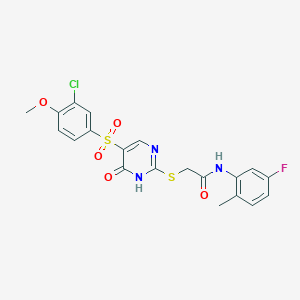![molecular formula C22H20BrN3O4S B11440366 8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11440366.png)
8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound includes multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile” typically involves multi-step organic synthesis. The key steps may include:
Formation of the pyrido[2,1-b][1,3,5]thiadiazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromo, hydroxy, and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the carbonitrile group: This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Selection of appropriate catalysts: Catalysts can enhance the reaction rate and selectivity.
Optimization of reaction conditions: Temperature, pressure, and solvent choice can significantly impact the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of a new substituted product.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may have potential applications as a biochemical probe or as a lead compound for drug discovery. Its unique structure may allow it to interact with specific biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its multiple functional groups may allow it to interact with various biological pathways, making it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties to the materials or reactions it is involved in.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved would depend on the nature of these interactions and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: This compound is unique due to its specific functional groups and structure.
Other pyrido[2,1-b][1,3,5]thiadiazine derivatives: These compounds may have similar core structures but different functional groups.
Uniqueness
The uniqueness of “This compound” lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for a wide range of chemical reactions and interactions, making it a versatile and valuable compound in scientific research and industry.
Properties
Molecular Formula |
C22H20BrN3O4S |
|---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H20BrN3O4S/c1-29-18-6-4-3-5-17(18)25-11-26-20(27)9-14(15(10-24)22(26)31-12-25)13-7-16(23)21(28)19(8-13)30-2/h3-8,14,28H,9,11-12H2,1-2H3 |
InChI Key |
NYQDXBPDJSCZJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C(=C4)Br)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![spiro[5,6,7,8-tetrahydro-4H-tetrazolo[5,1-b]quinazoline-9,1'-cyclohexane]](/img/structure/B11440283.png)
![N-{1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B11440289.png)
![8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11440302.png)
![4-{[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B11440307.png)
![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11440317.png)
![N-(4-ethoxyphenyl)-2-({4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B11440321.png)
![2-[(2,3,5,6-Tetrafluoropyridin-4-yl)amino]acetic acid](/img/structure/B11440323.png)
![3-(1-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B11440324.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B11440333.png)

![N-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11440372.png)
![N,N-diethyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11440378.png)
![N-(1,3-benzodioxol-5-yl)-6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11440382.png)
![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11440393.png)
